3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid
Overview
Description
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C10H11BClNO3. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Scientific Research Applications
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid is used extensively in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Safety and Hazards
Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules, which makes them useful in a variety of biological and medical applications .
Carbamoyl Compounds
The carbamoyl group (NH2CO) is a functional group that is often involved in biochemical reactions, including protein synthesis and metabolism. Compounds containing a carbamoyl group can interact with a variety of biological targets, potentially leading to a wide range of effects .
Chlorophenyl Compounds
The chlorophenyl group is a common feature in many pharmaceuticals and biologically active compounds. It can contribute to the lipophilicity, reactivity, and binding affinity of a compound, influencing its pharmacokinetics and pharmacodynamics .
Cyclopropyl Group
The cyclopropyl group is a three-membered carbon ring. It is commonly found in biologically active molecules and can influence the molecule’s shape, reactivity, and interactions with biological targets .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with various enzymes and proteins, often acting as an inhibitor. For instance, it can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. By inhibiting specific enzymes, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by forming a covalent bond with the enzyme’s active site. This interaction often involves the boronic acid moiety of the compound, which can form a reversible covalent bond with the hydroxyl group of serine residues in the active site of serine proteases. This binding inhibits the enzyme’s catalytic activity, leading to downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxic effects outweigh its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization within cells can affect its activity and function, with higher concentrations often found in specific cellular compartments such as the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid typically involves the reaction of 3-chloro-4-bromophenyl isocyanate with cyclopropylamine to form the corresponding urea derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Chemical Reactions Analysis
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Comparison with Similar Compounds
3-Chloro-4-(cyclopropylcarbamoyl)phenylboronic acid can be compared with other boronic acids such as:
Phenylboronic acid: Lacks the chloro and cyclopropylcarbamoyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Chloro-3-(cyclopropylcarbamoyl)phenylboronic acid: Similar structure but with the chloro and cyclopropylcarbamoyl groups in different positions, affecting its reactivity and selectivity in chemical reactions
This compound’s unique structure, with both a chloro and a cyclopropylcarbamoyl group, provides distinct reactivity and selectivity advantages in various synthetic applications.
Properties
IUPAC Name |
[3-chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BClNO3/c12-9-5-6(11(15)16)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWHDSMIIRKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657353 | |
Record name | [3-Chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-44-5 | |
Record name | B-[3-Chloro-4-[(cyclopropylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850589-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Chloro-4-(cyclopropylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(cyclopropylcarbamoyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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